molecular formula C5H5Cl3N2O2 B12988311 6-Chloropyridazine-3-carboxylic acid dihydrochloride

6-Chloropyridazine-3-carboxylic acid dihydrochloride

Cat. No.: B12988311
M. Wt: 231.46 g/mol
InChI Key: RUDPJXOYNQUKML-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C5H3ClN2O2·2HCl. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyridazine-3-carboxylic acid involves the oxidation of 3-chloro-6-methylpyridazine. The process typically includes the following steps:

    Oxidation: 3-chloro-6-methylpyridazine is dissolved in concentrated sulfuric acid. Finely powdered potassium dichromate is then added slowly while maintaining the temperature below 50°C.

    Isolation: The reaction mixture is poured into ice water, and the resulting precipitate is filtered and washed with water to obtain 6-Chloropyridazine-3-carboxylic acid.

Industrial Production Methods

Industrial production methods for 6-Chloropyridazine-3-carboxylic acid dihydrochloride are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridazine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles (e.g., amines, thiols) and suitable solvents (e.g., ethanol).

Major Products Formed

    Esterification: Esters of 6-Chloropyridazine-3-carboxylic acid.

    Reduction: 6-Chloropyridazine-3-methanol.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

6-Chloropyridazine-3-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloropyridazine-3-carboxylic acid dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an antagonist .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropyridazine-3-carboxylic acid: Similar structure with a fluorine atom instead of chlorine.

    6-Bromopyridazine-3-carboxylic acid: Contains a bromine atom in place of chlorine.

    6-Iodopyridazine-3-carboxylic acid: Features an iodine atom instead of chlorine.

Uniqueness

6-Chloropyridazine-3-carboxylic acid dihydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various applications.

Properties

Molecular Formula

C5H5Cl3N2O2

Molecular Weight

231.46 g/mol

IUPAC Name

6-chloropyridazine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C5H3ClN2O2.2ClH/c6-4-2-1-3(5(9)10)7-8-4;;/h1-2H,(H,9,10);2*1H

InChI Key

RUDPJXOYNQUKML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(=O)O)Cl.Cl.Cl

Origin of Product

United States

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